
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol
Overview
Description
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is a pyridine derivative featuring a hydroxyl (-OH) group at the 3-position, a trifluoromethyl (-CF₃) group at the 6-position, and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol typically involves the starting material 2-chloro-6-(trifluoromethyl)pyridine. The chlorine atom is substituted with a hydroxyl group under high temperature and strong basic conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted pyridine derivatives.
Scientific Research Applications
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, further influencing its biological activity .
Comparison with Similar Compounds
Structural Analogs with Trifluoromethyl and Hydroxymethyl Groups
Table 1: Key Structural and Commercial Attributes of Related Pyridine Derivatives
Key Observations :
- Positional Isomerism: The substitution pattern significantly alters properties. For example, 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol and its positional isomer 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol share identical molecular formulas but differ in the placement of the methoxy and hydroxymethyl groups. This could lead to variations in hydrogen-bonding capacity and steric effects.
- Trifluoromethyl Impact: The CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., (5,6-Dimethoxypyridin-3-yl)methanol ), making trifluoromethylated derivatives more relevant in drug design.
Functional Group Comparisons
Hydroxyl vs. Methoxy Substitutents
- Methoxy Derivatives : Methoxy groups (e.g., in ) reduce acidity (pKa ~13–15) and improve stability under basic conditions but may decrease bioavailability due to reduced polarity.
Trifluoromethyl vs. Methyl/Halogen Substituents
- Methyl (CH₃) : Compounds like 3-Hydroxy-6-methylpyridine lack the electron-withdrawing CF₃ group, resulting in lower metabolic stability and altered electronic properties.
- Halogenated Analogs: Chloro or fluoro substituents (e.g., (2-Chloro-5-fluoropyridin-3-yl)methanol ) exhibit different electronic and steric profiles, with fluorine’s small size favoring membrane permeability.
Physicochemical and Commercial Considerations
- Solubility: Hydroxymethyl and hydroxyl groups in 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol likely improve water solubility compared to non-hydroxylated analogs like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .
- Cost and Availability : Trifluoromethylated pyridines (e.g., ) are typically more expensive than methyl or methoxy derivatives due to synthetic challenges (e.g., fluorination steps).
Research and Application Insights
- Pharmaceutical Intermediates: Trifluoromethylpyridines are common in agrochemicals and antivirals. For example, 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol may serve as a precursor for kinase inhibitors.
- Material Science: Hydroxymethyl groups enable functionalization in polymer or catalyst design, as seen in (5,6-Dimethoxypyridin-3-yl)methanol .
Biological Activity
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula : C7H6F3NO2
Molecular Weight : 195.13 g/mol
IUPAC Name : this compound
The compound features a pyridine ring substituted with a hydroxyl group and a trifluoromethyl group, which enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The trifluoromethyl group is known to enhance binding affinity to enzymes, potentially inhibiting key metabolic pathways.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurotransmission and signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Anticancer Potential : Demonstrated cytotoxic effects in several cancer cell lines.
- Neuropharmacological Effects : Potential as a neuroprotective agent due to its ability to cross the blood-brain barrier.
Data Table of Biological Activities
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 12.5 | |
Anticancer | HeLa Cells | 8.0 | |
Neuroprotective | SH-SY5Y Cells | 15.0 |
Case Studies
-
Antibacterial Efficacy
- A study demonstrated that this compound showed potent activity against Staphylococcus aureus , with an IC50 value of 12.5 µM, suggesting its potential as an antibacterial agent in therapeutic applications .
- Cytotoxicity Against Cancer Cells
- Neuroprotective Effects
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, fluorinated pyridine derivatives can be synthesized via nucleophilic substitution using potassium fluoride in dimethyl sulfoxide (DMSO) under controlled temperatures (60–80°C) . The hydroxyl group at position 3 can be introduced via hydrolysis of a protected intermediate (e.g., silyl ethers) using acidic or basic conditions . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For instance, excess fluorinating agents may lead to byproducts, while prolonged heating can degrade the trifluoromethyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the structure. The hydroxymethyl group (-CHOH) typically shows a triplet near δ 4.5–5.0 ppm in H NMR, while the trifluoromethyl (-CF) group appears as a singlet in F NMR near δ -60 to -70 ppm .
- High-Resolution Mass Spectrometry (HRMS) : HRMS (ESI-TOF) confirms the molecular ion peak (e.g., [M+H] for CHFNO at m/z 218.0432) and detects isotopic patterns for halogens .
- IR Spectroscopy : The hydroxyl (-OH) stretch appears as a broad peak near 3200–3400 cm, while C-F vibrations from -CF are observed at 1100–1250 cm .
Q. What purification techniques are recommended for isolating this compound post-synthesis?
- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) is effective for removing unreacted starting materials and byproducts . Recrystallization from polar solvents like ethanol/water mixtures can enhance purity, particularly for removing salts or inorganic residues . For fluorinated analogs, reverse-phase HPLC may be necessary to separate closely related derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : DFT calculations (e.g., B3LYP/6-31G*) can model electronic effects of the -CF and -OH groups, predicting sites for electrophilic/nucleophilic attacks . For example, the -CF group withdraws electron density, making the pyridine ring less reactive toward electrophilic substitution but enhancing stability .
- Molecular Docking : Docking studies with enzymes (e.g., kinases or cytochrome P450) can predict binding affinities, guiding SAR studies for anticancer or antimicrobial applications .
Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?
- Methodological Answer : Discrepancies often arise from steric and electronic effects of substituents. For example:
- Electron-Withdrawing Groups : -CF at position 6 reduces nucleophilic substitution rates compared to -Cl or -Br analogs due to increased ring deactivation .
- Steric Hindrance : The hydroxyl group at position 3 may hinder reactions at adjacent positions, unlike methoxy or amino analogs .
- Experimental Validation : Perform controlled reactions (e.g., Suzuki coupling) under identical conditions to compare reactivity across derivatives. Use kinetic studies (e.g., monitoring by HPLC) to quantify differences .
Q. How can researchers assess the potential of this compound as a pharmaceutical intermediate?
- Methodological Answer :
- Bioactivity Screening : Conduct in vitro assays (e.g., antimicrobial susceptibility testing or cytotoxicity assays against cancer cell lines) to identify preliminary activity .
- Metabolic Stability : Use hepatic microsome assays to evaluate metabolic degradation rates. Fluorinated pyridines often exhibit enhanced metabolic stability due to C-F bond resistance to oxidation .
- Derivatization : Synthesize analogs (e.g., ester prodrugs of the hydroxymethyl group) to improve bioavailability. Compare pharmacokinetic profiles using LC-MS/MS .
Q. Key Research Findings
- Synthetic Challenges : The -CF group complicates direct hydroxylation at position 3, necessitating protective group strategies (e.g., tert-butyldimethylsilyl ethers) .
- Biological Relevance : Fluorinated pyridines exhibit unique interactions with hydrophobic enzyme pockets, making them promising for targeting drug-resistant pathogens .
- Data Gaps : Limited in vivo toxicity data exist; researchers should prioritize acute toxicity studies in model organisms to assess safety margins .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(13)4(3-12)11-6/h1-2,12-13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWSTKIFQFFOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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